2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C29H26FN5O2S and its molecular weight is 527.62. The purity is usually 95%.
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Scientific Research Applications
GABAA/Benzodiazepine Receptor Complex Affinity
Compounds within the imidazoquinazolinone and quinoxaline series, featuring piperazine and fluorophenyl groups, have demonstrated high affinity for the GABAA/benzodiazepine receptor complex. These compounds, varying in efficacy from partial agonists to full agonists, have shown potential as anticonvulsants and possibly anxiolytics due to their ability to antagonize metrazole-induced seizures. This highlights their potential application in developing therapies for neurological disorders such as epilepsy and anxiety (Jacobsen et al., 1996).
Antitumor Activity
New quinazolinone derivatives, particularly those with a 7-fluoro-6-(4-methyl-1-piperazinyl) moiety, have been prepared and evaluated for their antitumor activities. The design of these compounds is based on their potential to interact with cellular targets involved in cancer proliferation, demonstrating the versatility of quinazolinone scaffolds in anticancer drug design (Abdel-Jalil et al., 2005).
Antimicrobial and Antifungal Applications
Compounds synthesized from fluorinated benzothiazolo imidazole structures have shown promising antimicrobial activity. The inclusion of piperazine and phenyl groups in these compounds enhances their interaction with microbial targets, offering a pathway for developing new antimicrobial agents (Sathe et al., 2011).
Antiviral Research
Derivatives with structural similarities to the specified compound have been explored for their antiviral potential, particularly against respiratory and biodefense viruses. This suggests the broader applicability of quinazolinone derivatives in antiviral research, highlighting their potential in addressing global health challenges posed by viral pathogens (Selvam et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties , suggesting potential targets within the nervous system and inflammatory pathways.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these pathways, leading to reduced inflammation and neuroprotection.
Biochemical Pathways
The compound likely affects several biochemical pathways. Based on the anti-inflammatory and neuroprotective properties of similar compounds , it may impact pathways related to inflammation (such as the NF-kB inflammatory pathway) and apoptosis (such as the endoplasmic reticulum (ER) stress pathway) .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may help protect neuronal cells from damage and death.
Properties
IUPAC Name |
2-benzyl-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2S/c30-22-11-5-7-13-25(22)33-14-16-34(17-15-33)26(36)19-38-29-32-23-12-6-4-10-21(23)27-31-24(28(37)35(27)29)18-20-8-2-1-3-9-20/h1-13,24H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIZNITVIZKLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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